Kaempferidinidin chloride
Overview
Description
Kaempferidinidin chloride is a colorless crystalline substance with a special odorThe compound has the molecular formula C16H13ClO5 and a molecular weight of 320.73 g/mol .
Scientific Research Applications
Kaempferidinidin chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
Kaempferidinidin chloride primarily targets the proteasome . The proteasome is a protein complex that breaks down unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining cellular health and function .
Mode of Action
This compound acts as a powerful inhibitor of proteasome activity . It inhibits proteasome activity in a concentration-dependent manner, achieving IC50 values between 7.8 µM . By inhibiting the proteasome, this compound can affect the degradation of proteins within the cell .
Biochemical Pathways
Proteasomes play a key role in regulating protein concentration and function, affecting numerous biochemical pathways .
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Given its role as a proteasome inhibitor, it likely impacts protein degradation and turnover, which could have wide-ranging effects on cellular function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Kaempferidinidin chloride can be synthesized through several methods. One commonly used method involves the reaction of pseudopridine with hydrogen chloride. The specific reaction conditions and operating procedures depend on the laboratory conditions and requirements . Industrial production methods may vary, but they generally involve similar chemical reactions and conditions.
Chemical Reactions Analysis
Kaempferidinidin chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Kaempferidinidin chloride is similar to other compounds such as guibourtinidin chloride and apigeninidin chloride. These compounds have similar structures but differ in their individual atoms, functional groups, and substructures. This results in differences in their physicochemical properties, bioactivity, and pharmacological properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties and potential for various reactions make it a valuable tool in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-(4-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAQUHRDORRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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